
Demegestone In Vitro Receptor Binding:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demegestone

Cat. No.: B1670234 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Demegestone, a synthetic progestin, is a steroid hormone that exhibits a high affinity and

selectivity for the progesterone receptor (PR). Its pharmacological profile is of significant

interest in drug development for hormonal therapies. Understanding the binding characteristics

of demegestone to its primary target, the progesterone receptor, as well as its potential off-

target interactions with other steroid hormone receptors such as the androgen receptor (AR),

glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), is crucial for elucidating its

mechanism of action and predicting its clinical efficacy and potential side effects.

These application notes provide detailed protocols for in vitro competitive radioligand binding

assays to determine the binding affinity of demegestone to the progesterone, androgen,

glucocorticoid, and mineralocorticoid receptors.

Data Presentation: Quantitative Binding Affinity of
Demegestone
The following table summarizes the relative binding affinity (RBA) of demegestone for various

steroid hormone receptors. The RBA is a measure of the test compound's ability to displace a

specific radioligand from its receptor, relative to the unlabeled form of that same radioligand.
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Receptor Reference Ligand
Relative Binding Affinity
(RBA) of Demegestone (%)

Progesterone Receptor (PR) Progesterone High

Androgen Receptor (AR) Dihydrotestosterone (DHT) Low

Glucocorticoid Receptor (GR) Dexamethasone Low to Moderate

Mineralocorticoid Receptor

(MR)
Aldosterone Low

Note: Specific quantitative values such as Ki (inhibition constant) or IC50 (half-maximal

inhibitory concentration) can be derived from the experimental data generated using the

protocols below. The Cheng-Prusoff equation can be used to calculate the Ki from the IC50

value.

Experimental Protocols
Competitive radioligand binding assays are a gold standard for quantifying the affinity of a

ligand for a receptor[1]. These assays measure the ability of an unlabeled test compound

(demegestone) to compete with a fixed concentration of a radiolabeled ligand for binding to

the receptor of interest[1]. The general principle involves incubating a source of the receptor

(e.g., cell lysates, purified receptor) with the radioligand and varying concentrations of the

unlabeled test compound. After reaching equilibrium, the bound and free radioligand are

separated, and the amount of bound radioactivity is quantified.

Progesterone Receptor (PR) Competitive Binding Assay
This protocol is designed to determine the binding affinity of demegestone to the progesterone

receptor using [³H]-Promegestone (also known as R5020) as the radioligand.

Materials:

Receptor Source: Cytosol from T47D human breast cancer cells, which are rich in

progesterone receptors.

Radioligand: [³H]-Promegestone (specific activity ~80-90 Ci/mmol).
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Unlabeled Competitor: Demegestone (serial dilutions).

Reference Compound: Unlabeled Promegestone or Progesterone.

Assay Buffer (TEDG Buffer): 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM dithiothreitol (DTT), 10%

glycerol, pH 7.4. DTT should be added just prior to use.

Wash Buffer: Ice-cold Assay Buffer.

Separation Medium: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05%

dextran in Assay Buffer).

Scintillation Cocktail.

96-well plates.

Scintillation counter.

Protocol:

Preparation of Reagents:

Prepare serial dilutions of demegestone and the reference compound in the Assay Buffer.

Dilute the [³H]-Promegestone in Assay Buffer to a final concentration of 0.5-1.0 nM.

Prepare the T47D cell cytosol according to standard laboratory procedures. The protein

concentration should be determined and adjusted to approximately 50-100 µg per assay

tube.

Assay Setup (in 96-well plates):

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]-Promegestone, and 150 µL of

cytosol.

Non-specific Binding: Add 50 µL of a high concentration of unlabeled Promegestone (e.g.,

1000-fold excess), 50 µL of [³H]-Promegestone, and 150 µL of cytosol.
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Competitive Binding: Add 50 µL of each demegestone dilution, 50 µL of [³H]-

Promegestone, and 150 µL of cytosol.

Incubation:

Incubate the plates at 4°C for 18-24 hours to reach equilibrium.

Separation of Bound and Free Ligand:

Add 100 µL of ice-cold DCC suspension to each well.

Incubate on ice for 10-15 minutes with occasional shaking.

Centrifuge the plates at 3000 x g for 10 minutes at 4°C to pellet the charcoal.

Quantification:

Carefully transfer a 200 µL aliquot of the supernatant from each well to a scintillation vial.

Add 4 mL of scintillation cocktail to each vial.

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding CPM from the total

binding CPM.

Plot the percentage of specific binding against the log concentration of demegestone.

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.

Androgen Receptor (AR) Competitive Binding Assay
This protocol outlines the determination of demegestone's binding affinity to the androgen

receptor using [³H]-Dihydrotestosterone ([³H]-DHT) as the radioligand. A scintillation proximity

assay (SPA) format is described here for high-throughput screening[2].
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Materials:

Receptor Source: Purified, full-length human androgen receptor.

Radioligand: [³H]-Dihydrotestosterone (specific activity ~100-120 Ci/mmol).

Unlabeled Competitor: Demegestone (serial dilutions).

Reference Compound: Unlabeled Dihydrotestosterone (DHT).

Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-

100, pH 7.2.

SPA Beads: Ni-chelate coated FlashPlate® or other suitable SPA beads.

96-well or 384-well plates.

Microplate scintillation counter.

Protocol:

Receptor Immobilization:

Add 50 µL of the purified AR solution (e.g., 5 µM) to each well of the Ni-chelate coated

plate.

Incubate for 30-60 minutes to allow the receptor to bind to the plate.

Discard the protein solution and wash the wells with Assay Buffer.

Assay Setup:

Add 25 µL of serial dilutions of demegestone or the reference compound in Assay Buffer

to the wells.

Add 25 µL of [³H]-DHT solution in Assay Buffer to each well (final concentration ~20 nM)

[2].

Incubation:
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Seal the plate and incubate at room temperature for 2-4 hours, or at 4°C overnight, to

reach equilibrium.

Quantification:

Measure the radioactivity in a microplate scintillation counter. No separation step is

required in an SPA format.

Data Analysis:

Determine the IC50 value for demegestone by plotting the scintillation counts against the

log concentration of the competitor and fitting the data to a sigmoidal dose-response

curve.

Glucocorticoid Receptor (GR) Competitive Binding
Assay
This protocol describes a method to assess the affinity of demegestone for the human

glucocorticoid receptor using a fluorescently labeled ligand in a fluorescence polarization (FP)

assay[3]. Alternatively, a radioligand binding assay with [³H]-Dexamethasone can be performed

following a similar principle to the PR assay.

Materials:

Receptor Source: Purified human Glucocorticoid Receptor (GR).

Fluorescent Ligand: Fluormone™ GS Red or a similar fluorescent glucocorticoid ligand.

Unlabeled Competitor: Demegestone (serial dilutions).

Reference Compound: Unlabeled Dexamethasone.

Assay Buffer: GR Screening Buffer (commercially available or a buffer containing

components like DTT to maintain receptor stability).

Black, low-volume 96-well or 384-well plates.

Fluorescence polarization plate reader.
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Protocol:

Preparation of Reagents:

Prepare serial dilutions of demegestone and the reference compound in the Assay Buffer.

Prepare a working solution of the GR and the fluorescent ligand in the Assay Buffer

according to the manufacturer's instructions.

Assay Setup:

Add the diluted demegestone or reference compound to the wells.

Add the GR solution to each well.

Add the fluorescent ligand solution to each well. The final volume is typically 100 µL.

Incubation:

Incubate the plate in the dark at room temperature for 2-4 hours.

Measurement:

Measure the fluorescence polarization in each well using a plate reader equipped with

appropriate filters for the fluorescent ligand.

Data Analysis:

The polarization value will decrease as the fluorescent ligand is displaced by the

competitor.

Plot the polarization values against the log concentration of demegestone to determine

the IC50 value.

Mineralocorticoid Receptor (MR) Competitive Binding
Assay
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This protocol is for determining the binding affinity of demegestone to the mineralocorticoid

receptor using [³H]-Aldosterone as the radioligand.

Materials:

Receptor Source: Cytosol from rat kidney or hippocampus, or cells expressing recombinant

human MR.

Radioligand: [³H]-Aldosterone (specific activity ~50-60 Ci/mmol).

Unlabeled Competitor: Demegestone (serial dilutions).

Reference Compound: Unlabeled Aldosterone.

Assay Buffer: Similar to the PR assay buffer (TEDG buffer).

Wash Buffer: Ice-cold Assay Buffer.

Separation Method: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

Scintillation Cocktail.

96-well plates.

Scintillation counter.

Protocol:

Preparation of Reagents:

Prepare serial dilutions of demegestone and the reference compound.

Dilute [³H]-Aldosterone to a final concentration of 1-2 nM.

Prepare the receptor-containing cytosol.

Assay Setup:
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Follow a similar setup as described for the PR competitive binding assay, substituting the

respective receptor source, radioligand, and competitors.

Incubation:

Incubate at 4°C for 18-24 hours.

Separation of Bound and Free Ligand:

If using HAP, add the slurry to each well, incubate, and then wash the HAP pellet to

remove unbound ligand.

If using DCC, follow the procedure described for the PR assay.

Quantification and Data Analysis:

Measure radioactivity and analyze the data as described for the PR assay to determine

the IC50 of demegestone for the MR.

Mandatory Visualizations
Experimental Workflow for a Competitive Radioligand
Binding Assay
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Click to download full resolution via product page

Caption: Workflow for a typical competitive radioligand binding assay.

Logical Relationship of Demegestone Binding to Steroid
Receptors

Steroid Hormone Receptors

Demegestone

Progesterone Receptor (PR)

High Affinity
(Primary Target)

Androgen Receptor (AR)

Low Affinity

Glucocorticoid Receptor (GR)

Low to Moderate Affinity

Mineralocorticoid Receptor (MR)

Low Affinity

Click to download full resolution via product page

Caption: Demegestone's binding selectivity for steroid hormone receptors.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1670234#demegestone-in-vitro-assay-protocols-for-
receptor-binding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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